molecular formula C18H23N5O3 B12120049 6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione

6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B12120049
M. Wt: 357.4 g/mol
InChI Key: WADKQBITQWVHCT-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione is a complex heterocyclic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a fused ring system combining purine and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step reactions. One common approach is the condensation of a substituted imidazole with a purine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine-imidazole compounds .

Scientific Research Applications

6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of purine and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H23N5O3/c1-4-9-23-16(24)14-15(20(2)18(23)25)19-17-21(10-11-22(14)17)12-5-7-13(26-3)8-6-12/h5-8,14-15H,4,9-11H2,1-3H3

InChI Key

WADKQBITQWVHCT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2C(N=C3N2CCN3C4=CC=C(C=C4)OC)N(C1=O)C

Origin of Product

United States

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